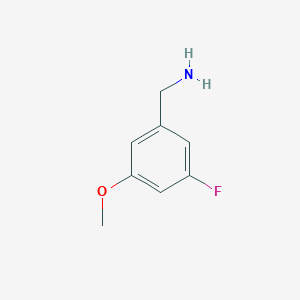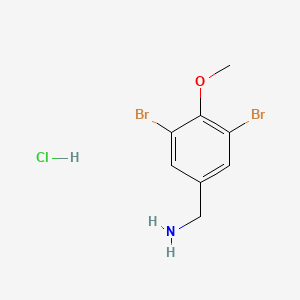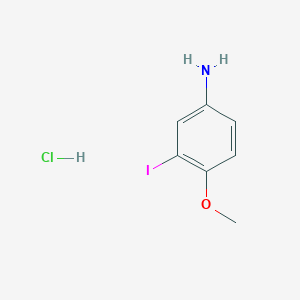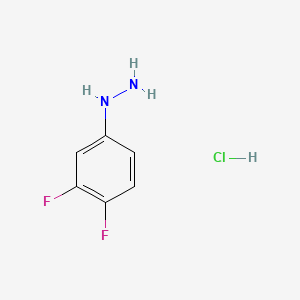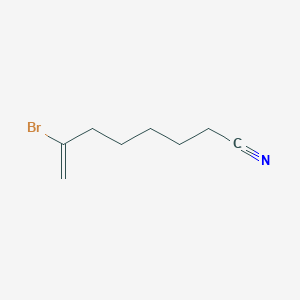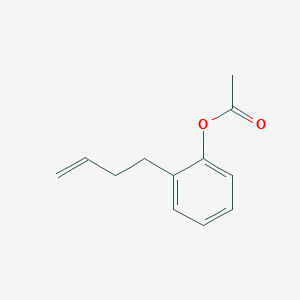
4-(2-乙酰氧基苯基)-1-丁烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
聚合物合成和性质
4-(2-乙酰氧基苯基)-1-丁烯已被用于合成新的共轭聚合物和具有显著自旋浓度的聚自由基,例如在创建聚(3-苯基半胱氧基噻吩)时。这种聚合物具有醌类色团,表现出可逆的颜色变化,归因于其阴离子和自由基形式。已经证明它具有显著的电导率和顺磁性能,使其成为材料科学和电子研究的一个引人注目的课题 (Miyasaka, Yamazaki, & Nishide, 2001)。另一种聚合物,聚[3-(3',5'-二-叔丁基-4'-乙酰氧基苯基)噻吩],也是通过氧化聚合合成的,表现出扩展的π共轭和在碱性条件下独立可逆的酚酸盐和噻吩残基的氧化还原,标志着其在各种应用中的潜力 (Miyasaka, Yamazaki, Tsuchida, & Nishide, 2000)。
反应机制和合成途径
该化合物在理解溶解作用反应和亲核加成机制方面发挥了重要作用,例如将2-甲氧基-2-苯基-3-丁烯转化为各种产物,揭示了溶解作用反应中三级烯丙基碳阳离子动力学的情况。这项研究为合成化学提供了关键的洞察力,对于合成化学至关重要 (Jia, Ottosson, Zeng, & Thibblin, 2002)。
有机合成和催化
对1,4-二乙酰氧基-2-丁烯的氢甲酰化研究突显了合成重要工业化合物的意义,例如1,4-二乙酰氧基-2-甲酰丁烷,这是维生素A合成的关键中间体。研究已经深入研究了优化催化系统以增强选择性和产率,强调了该化合物在促进复杂工业化学反应中的作用 (Chansarkar, Kelkar, & Chaudhari, 2007)。
材料科学与工程
该化学物质已被用于合成具有定制性能的先进材料。例如,通过环状开环甲基丙烯酸酯聚合合成双(乙酰氧基)端基的聚丁二烯,为创造具有受控分子量和微观结构的聚合物打开了途径,这对于材料工程和纳米技术至关重要 (Bielawski, Scherman, & Grubbs, 2001)。
安全和危害
作用机制
Target of Action
The primary targets of 4-(2-Acetoxyphenyl)-1-butene are the prostaglandin cyclooxygenases-1 (COX-1) and COX-2 . These enzymes play a crucial role in the inflammatory response, and their inhibition results in anti-inflammatory effects .
Mode of Action
4-(2-Acetoxyphenyl)-1-butene interacts with its targets through acetylation . In addition, acetylation of COX-2 allows for the generation of 15-®HETE and subsequent formation of “aspirin-triggered lipoxin” (ATL) by interaction with white cell lipoxygenases .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting the COX enzymes . This results in reduced production of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX-2 also leads to the production of ATL, which has anti-inflammatory properties .
Pharmacokinetics
It’s known that similar compounds, such as acetylsalicylic acid (aspirin), are rapidly hydrolyzed into inactive acetate and salicylate by aspirin “esterases,” preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .
Result of Action
The molecular and cellular effects of 4-(2-Acetoxyphenyl)-1-butene’s action include reduced inflammation and pain due to decreased prostaglandin production . Additionally, the generation of ATL contributes to the anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of 4-(2-Acetoxyphenyl)-1-butene can be influenced by various environmental factors. For instance, the compound’s stability might be affected by air and moisture . Furthermore, the compound’s action and efficacy can be influenced by the physiological environment, such as the presence of other compounds or variations in pH.
生化分析
Biochemical Properties
4-(2-Acetoxyphenyl)-1-butene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with esterases, which catalyze the hydrolysis of ester bonds. The acetoxy group in 4-(2-Acetoxyphenyl)-1-butene is a key site for enzymatic action, leading to the formation of acetic acid and the corresponding phenol derivative. These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of 4-(2-Acetoxyphenyl)-1-butene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(2-Acetoxyphenyl)-1-butene has been shown to affect the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and alter gene expression related to inflammatory pathways .
Molecular Mechanism
At the molecular level, 4-(2-Acetoxyphenyl)-1-butene exerts its effects through specific binding interactions with biomolecules. The acetoxy group of the compound is involved in the acetylation of target proteins, leading to changes in their activity. This acetylation process can result in the inhibition or activation of enzymes, depending on the specific target. Additionally, 4-(2-Acetoxyphenyl)-1-butene can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Acetoxyphenyl)-1-butene change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form acetic acid and the corresponding phenol derivative. Long-term studies have shown that 4-(2-Acetoxyphenyl)-1-butene can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of 4-(2-Acetoxyphenyl)-1-butene vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, 4-(2-Acetoxyphenyl)-1-butene may exhibit toxic or adverse effects, such as liver damage or gastrointestinal disturbances. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .
Metabolic Pathways
4-(2-Acetoxyphenyl)-1-butene is involved in several metabolic pathways, primarily through its interaction with esterases and other enzymes. The hydrolysis of the acetoxy group leads to the formation of acetic acid and the corresponding phenol derivative, which can further participate in various metabolic reactions. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(2-Acetoxyphenyl)-1-butene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 4-(2-Acetoxyphenyl)-1-butene can bind to intracellular proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(2-Acetoxyphenyl)-1-butene is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. Understanding the subcellular localization of 4-(2-Acetoxyphenyl)-1-butene is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
(2-but-3-enylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-7-11-8-5-6-9-12(11)14-10(2)13/h3,5-6,8-9H,1,4,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAZUMDGXZFRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641186 |
Source


|
| Record name | 2-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890097-68-4 |
Source


|
| Record name | 2-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)




